
Fluoro(trioxido)silane;nickel(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoro(trioxido)silane;nickel(2+) is a compound that combines the properties of both fluorosilane and nickel
准备方法
Synthetic Routes and Reaction Conditions
The preparation of fluoro(trioxido)silane;nickel(2+) typically involves the reaction of a nickel salt with a fluoro(trioxido)silane precursor. One common method is the reaction of nickel(II) chloride with fluoro(trioxido)silane in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of fluoro(trioxido)silane;nickel(2+) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
Fluoro(trioxido)silane;nickel(2+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of fluoro(trioxido)silane;nickel(2+) include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(0) species. Substitution reactions can lead to the formation of various organosilicon compounds.
科学研究应用
Fluoro(trioxido)silane;nickel(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions, such as cross-coupling reactions.
Biology: Investigated for its potential use in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials, such as coatings and electronic components.
作用机制
The mechanism of action of fluoro(trioxido)silane;nickel(2+) involves its interaction with molecular targets and pathways. In catalytic applications, the compound acts as a Lewis acid, facilitating the formation of reactive intermediates. In biological systems, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
相似化合物的比较
Fluoro(trioxido)silane;nickel(2+) can be compared with other similar compounds, such as:
Fluorosilanes: These compounds share the fluoro group but may have different metal centers.
Nickel complexes: These compounds contain nickel but may have different ligands.
Uniqueness
The uniqueness of fluoro(trioxido)silane;nickel(2+) lies in its combination of fluorosilane and nickel, which imparts unique chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Similar Compounds
Some similar compounds include:
Trifluoromethyltrimethylsilane: A fluorosilane used in surface modification and coatings.
Nickel(II) chloride: A common nickel salt used in various chemical reactions.
Organosilanes: Compounds containing silicon and organic groups, used in organic synthesis and materials science.
属性
分子式 |
F6Ni9O18Si6 |
|---|---|
分子量 |
1098.73 g/mol |
IUPAC 名称 |
fluoro(trioxido)silane;nickel(2+) |
InChI |
InChI=1S/6FO3Si.9Ni/c6*1-5(2,3)4;;;;;;;;;/q6*-3;9*+2 |
InChI 键 |
PNZALWWMRPIPGO-UHFFFAOYSA-N |
规范 SMILES |
[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[O-][Si]([O-])([O-])F.[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)
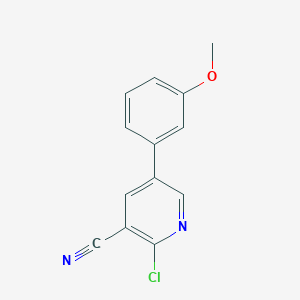
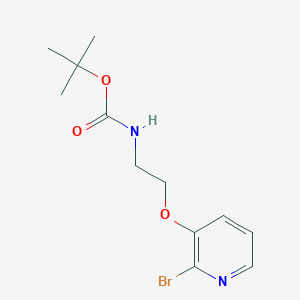
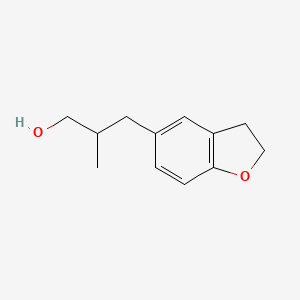
![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
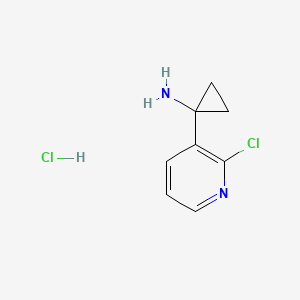


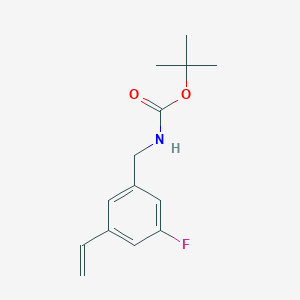
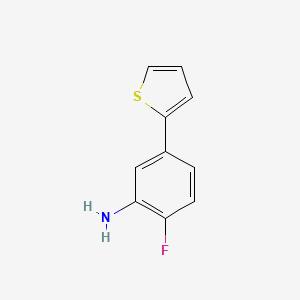


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)
